Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate is a chemical compound with the molecular formula C11H8Cl2O3. It is a derivative of benzoxepine, a heterocyclic compound containing an oxygen atom in a seven-membered ring fused to a benzene ring.
Vorbereitungsmethoden
The synthesis of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate typically involves the reaction of 7,8-dichloro-2,3-dihydro-1-benzoxepine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 7,8-dichloro-1-benzoxepine-4-carboxylate: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and interaction with biological targets.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group.
Eigenschaften
CAS-Nummer |
874889-09-5 |
---|---|
Molekularformel |
C12H10Cl2O3 |
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2O3/c1-16-12(15)7-2-3-17-11-6-10(14)9(13)5-8(11)4-7/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
SOQLJFUEBFUEKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC(=C(C=C2OCC1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.